2-(1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamido)-N,N,4-trimethylthiazole-5-carboxamide
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Overview
Description
2-(1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Furan Derivatives in Scientific Research
Furan derivatives have been widely explored for their potential in creating new materials and biological activities. For instance, furan-2-carboxylic acid derivatives have been synthesized and evaluated for various applications, including antimicrobial activities and as intermediates for further chemical transformations. Studies have shown that compounds containing the furan moiety can exhibit significant antimicrobial properties, serving as a basis for developing new therapeutic agents (Başoğlu et al., 2013). Another research highlighted the synthesis of furan derivatives for potential use in sensitive energetic materials, emphasizing their importance in material science (Yu et al., 2017).
Isoxazole as a Key Component
Isoxazole rings are crucial in medicinal chemistry for their biological activities. A study on 3,5-diphenylisoxazoles demonstrated the potential of these compounds in treating protozoal infections, showcasing the versatility of isoxazole-containing compounds in developing antiprotozoal agents (Patrick et al., 2007). This highlights the role of isoxazole derivatives in searching for new treatments against infectious diseases.
Thiazole Derivatives and Their Applications
Thiazole derivatives are another class of compounds with significant scientific interest due to their broad spectrum of biological activities. Research on thiazole-containing compounds has led to the discovery of molecules with potent antiviral and antimicrobial properties. For instance, synthesis and pharmacological evaluation of novel thiazole derivatives have led to insights into their potential as cyclooxygenase-1 (COX-1) inhibitors, offering pathways to develop anti-inflammatory and antithrombotic therapies (Vitale et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of multiple functional groups means it could potentially interact with multiple targets.
Properties
IUPAC Name |
2-[[1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropanecarbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-10-14(15(23)22(2)3)27-17(19-10)20-16(24)18(6-7-18)13-9-12(26-21-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBNAOGHHTHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CO4)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.